2-(1H-Pyrazol-4-yl)phenol;hydrochloride

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Choose 2-(1H-Pyrazol-4-yl)phenol hydrochloride (CAS 2361635-68-7) for your next synthesis. The 4‑yl linkage directs regioselective cross‑coupling and cyclization reactions that the common 3‑yl isomer cannot replicate, granting access to unique chemical space. Supplied as a ≥95% pure, stoichiometric HCl salt, it offers superior storage stability and convenient handling compared to the free base, ensuring reproducible multi‑step sequences. Ideal for medicinal chemistry, agrochemical discovery, and coordination complex design. Secure your supply now.

Molecular Formula C9H9ClN2O
Molecular Weight 196.63
CAS No. 2361635-68-7
Cat. No. B2664714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Pyrazol-4-yl)phenol;hydrochloride
CAS2361635-68-7
Molecular FormulaC9H9ClN2O
Molecular Weight196.63
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNN=C2)O.Cl
InChIInChI=1S/C9H8N2O.ClH/c12-9-4-2-1-3-8(9)7-5-10-11-6-7;/h1-6,12H,(H,10,11);1H
InChIKeyOLYLBVGBSDAEHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-4-yl)phenol;hydrochloride (CAS 2361635-68-7): A Pyrazole-Phenol Building Block for Pharmaceutical and Agrochemical Research


2-(1H-Pyrazol-4-yl)phenol;hydrochloride (CAS 2361635-68-7) is a heterocyclic organic compound consisting of a phenol group linked to a pyrazole ring at the 4-position, and is supplied as a 1:1 stoichiometric hydrochloride salt [1]. This compound belongs to the class of pyrazole derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their wide-ranging biological activities and presence in marketed drugs [2]. Its structural features, combining a phenolic hydroxyl and a pyrazole nitrogen, provide versatile reactivity for further functionalization, making it a valuable building block in the synthesis of pharmaceutical intermediates and agrochemicals [1].

Why 2-(1H-Pyrazol-4-yl)phenol;hydrochloride (CAS 2361635-68-7) Cannot Be Simply Substituted with Isomers or Free Base Forms


Direct substitution of 2-(1H-Pyrazol-4-yl)phenol;hydrochloride with its 3-yl isomer, para-isomer, or free base form is scientifically unsound due to significant differences in physicochemical properties, synthetic utility, and procurement parameters. The 4-position linkage of the pyrazole ring to the phenol moiety creates a unique electronic and steric environment that directs specific reactivity in cross-coupling and cyclization reactions . Furthermore, the hydrochloride salt form provides distinct handling and storage advantages over the free base, including enhanced stability and potentially improved solubility profiles [1]. These factors, combined with substantial variations in market price and availability, underscore the necessity for precise compound specification in research and industrial applications.

Quantitative Evidence for Differentiating 2-(1H-Pyrazol-4-yl)phenol;hydrochloride (CAS 2361635-68-7) from Analogs


Purity Specification: Minimum 95% Purity Ensures Reproducibility in Sensitive Syntheses

2-(1H-Pyrazol-4-yl)phenol;hydrochloride is commercially supplied with a documented minimum purity of 95% . This specification is critical for its use as a building block, where even minor impurities can lead to failed reactions or off-target products. While the free base (CAS 391927-45-0) is also available at ≥95% purity , the 3-yl isomer (CAS 34810-67-8) is offered at a higher purity of 97% . However, the specific 4-yl substitution pattern of the hydrochloride salt is non-interchangeable for many synthetic routes, making its defined purity a key selection criterion.

Chemical Synthesis Pharmaceutical Intermediates Quality Control

Cost Differential: Premium Pricing Reflects Specialized 4-Yl Substitution Pattern

The 4-yl hydrochloride salt commands a significant price premium compared to its 3-yl isomer. As of vendor listings, 50 mg of 2-(1H-Pyrazol-4-yl)phenol;hydrochloride is priced at €789.00 , while the 3-yl isomer is available for $15.90 per 200 mg . This cost differential, approximately two orders of magnitude on a per-gram basis, reflects the more specialized nature of the 4-yl substitution pattern and the limited commercial availability of this specific building block.

Procurement Cost Analysis Medicinal Chemistry

Storage and Handling Stability: Hydrochloride Salt Offers Practical Advantages Over Free Base

The hydrochloride salt form of 2-(1H-Pyrazol-4-yl)phenol is noted for its improved handling and storage characteristics compared to the free base [1]. The free base (CAS 391927-45-0) requires storage at 4°C under an inert nitrogen atmosphere to prevent degradation . While specific quantitative stability data for the hydrochloride salt is not provided in vendor documentation, the class-level inference is that hydrochloride salts of nitrogen-containing heterocycles generally exhibit enhanced stability and are less prone to oxidation or moisture uptake, simplifying long-term storage and routine use .

Chemical Stability Storage Conditions Laboratory Handling

Synthetic Utility as a Versatile Building Block for Bioactive Molecules

2-(1H-Pyrazol-4-yl)phenol;hydrochloride is marketed as a 'versatile small molecule scaffold' and is specifically noted for its suitability in the development of pharmaceutical intermediates and agrochemicals [1]. Its structure, featuring a free phenolic hydroxyl and a pyrazole ring, allows for diverse derivatization strategies, including etherification, esterification, and metal-catalyzed cross-coupling reactions. This is in contrast to the 3-yl isomer, which, while also a building block, may exhibit different regioselectivity in such transformations due to the altered electronic environment of the pyrazole nitrogen .

Medicinal Chemistry Agrochemical Synthesis Scaffold Functionalization

Optimal Application Scenarios for 2-(1H-Pyrazol-4-yl)phenol;hydrochloride (CAS 2361635-68-7) Based on Evidence


Medicinal Chemistry Lead Optimization Requiring 4-Yl Pyrazole-Phenol Scaffolds

Use 2-(1H-Pyrazol-4-yl)phenol;hydrochloride as a key intermediate for the synthesis of novel pyrazole-containing drug candidates. Its specific 4-yl substitution pattern is critical for achieving desired regioselectivity in subsequent functionalization steps, enabling access to a unique chemical space not attainable with the more common 3-yl isomer [1]. The defined purity (≥95%) ensures reproducible synthetic outcomes in multi-step reaction sequences .

Agrochemical Research and Development of Novel Pesticides or Fungicides

Employ 2-(1H-Pyrazol-4-yl)phenol;hydrochloride in the synthesis of agrochemical agents, where the pyrazole-phenol motif is known to contribute to biological activity [1]. The hydrochloride salt form offers improved handling and storage stability compared to the free base, which is beneficial for maintaining compound integrity during long-term formulation studies .

Academic Research Focused on Pyrazole-Based Coordination Chemistry

Utilize 2-(1H-Pyrazol-4-yl)phenol;hydrochloride as a ligand precursor for the synthesis of metal complexes. The pyrazole nitrogen and phenolic oxygen provide a bidentate coordination site, while the 4-yl linkage allows for the construction of specific supramolecular architectures. Its availability as a hydrochloride salt facilitates dissolution in polar solvents commonly used in coordination chemistry [1].

Small-Scale Exploratory Synthesis Where 4-Yl Specificity is Paramount

Procure 2-(1H-Pyrazol-4-yl)phenol;hydrochloride for small-scale, high-value exploratory chemistry projects where the unique 4-yl substitution pattern is a critical design element. Despite its premium cost compared to the 3-yl isomer , the targeted nature of this building block justifies the investment for accessing novel chemical matter in early-stage drug discovery or materials science.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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